molecular formula C17H21N4O9P B1202651 Fmn semiquinone CAS No. 34469-63-1

Fmn semiquinone

Cat. No. B1202651
CAS RN: 34469-63-1
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-MBNYWOFBSA-N
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Description

FMN semiquinone is an elusive flavin intermediate found in flavoproteins such as cryptochromes . It is obtained in aqueous solution by single electron reduction of the natural FMN cofactor using sodium ascorbate .


Synthesis Analysis

The FMN semiquinone is synthesized in an aqueous medium by single electron reduction of the natural FMN cofactor using sodium ascorbate . This species is formed in the local hydrophobic microenvironment of a modified polyethyleneimine .


Molecular Structure Analysis

The molecular structure of FMN semiquinone is characterized by UV-Visible, fluorescence, and EPR spectroscopies .


Chemical Reactions Analysis

The FMN semiquinone intermediate is involved in important redox reactions. In photosynthesis, flavin cofactors are used as electron donors/acceptors to facilitate charge transfer and accumulation for ultimate use in carbon fixation .


Physical And Chemical Properties Analysis

FMN semiquinone is characterized by its redox-active properties. It is a stronger oxidizing agent than NAD and is particularly useful because it can take part in both one- and two-electron transfers .

Scientific Research Applications

  • Potentiometric Studies : Draper and Ingraham (1968) conducted potentiometric studies to determine the equilibrium constants between reduced, oxidized, and semiquinone forms of riboflavin and FMN. They found that the equilibrium constants in basic solution are less than one, which contradicts earlier studies but aligns with other findings (Draper & Ingraham, 1968).

  • Photoreduction Studies : Holmström (1964) reported on the flash photoreduction of FMN in aqueous solutions, leading to the formation of the semiquinone. This study determined the yield of semiquinone and revised values for the protolysis constant and disproportionation rate (Holmström, 1964).

  • Electrochemical Analysis : Bianco et al. (1988) used electrochemical techniques to study the reduction and reoxidation of FMN and flavodoxin, revealing insights into the adsorption properties of FMN at electrodes and its role in electroactive systems (Bianco et al., 1988).

  • Time-Resolved Spectroscopy : Sakai and Takahashi (1996) utilized time-resolved Raman spectroscopy and laser flash photolysis to study the photoreduction of FMN, revealing the formation of semiquinone anion and neutral radicals in various pH conditions (Sakai & Takahashi, 1996).

  • Kinetics of Electron Transfer : Simondsen and Tollin (1983) investigated the effects of structural modifications of the FMN prosthetic group on the kinetics of electron transfer in flavodoxin. They found that specific modifications affect the rate constants for complex formation and decay (Simondsen & Tollin, 1983).

  • Photodegradation Studies : Kowarski (1969) conducted a kinetic study on the effect of certain agents on the photolytic degradation of FMN, emphasizing the formation and decay of the semiquinone derivative (Kowarski, 1969).

  • Composition Analysis of Mixtures : Gibson, Massey, and Atherton (1962) explored the composition of equilibrium mixtures of FMN and reduced FMN, identifying a species absorbing at 900 millimicrons, regarded as a charge transfer complex (Gibson, Massey, & Atherton, 1962).

  • Dynamic Nuclear Polarization Spectroscopy : Pompe et al. (2022) used photochemically induced dynamic nuclear polarization spectroscopy to investigate the electronic structure of flavin semiquinone radicals, providing insights into spin density distribution in free flavin radicals (Pompe et al., 2022).

  • Redox Properties in Aqueous Solutions : Ksenzhek and Petrova (1983) examined the redox properties of flavins in solutions, finding differences in the redox properties and the formation of semiquinones (Ksenzhek & Petrova, 1983).

  • Flavocytochrome Properties : Hanley, Ost, and Daff (2004) studied the redox properties of the flavocytochrome P450 BM3 FMN domain, noting its unique behavior in not forming a stable neutral blue FMN semiquinone radical (Hanley, Ost, & Daff, 2004).

Mechanism of Action

The semiquinone (FADH·) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively . Some proteins generate and maintain a superoxidized form of the flavin cofactor, the flavin-N(5)-oxide .

Future Directions

Future research could focus on improving the performance of FMN semiquinone in various applications. For example, understanding degradation processes can be used to dramatically improve performance in redox flow batteries . Additionally, the development of biohybrid experimental approaches for further studies of photosynthetic light-driven electron transfer chains that culminate at FNR could provide important insights for the development of photon-to-fuel schemes .

properties

IUPAC Name

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956007
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavin mononucleotide semiquinone

CAS RN

34469-63-1
Record name Flavin mononucleotide semiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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